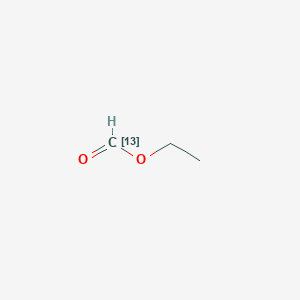

Formiate d'éthyle-13C

Vue d'ensemble

Description

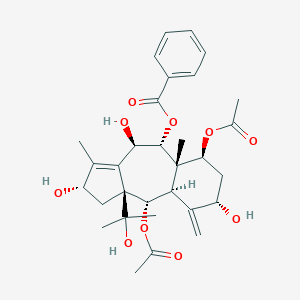

L’adénosine 3’,5’-diphosphate est un nucléotide d’adénine contenant un groupe phosphate aux positions 3’ et 5’ du sucre pentose ribose. C’est un produit du 3’-phosphoadénosine 5’-phosphosulfate, un cofacteur des sulfotransférases, et a été utilisé pour étudier les propriétés cinétiques et la structure des sulfotransférases .

Applications De Recherche Scientifique

Adenosine 3’,5’-diphosphate has a wide range of scientific research applications:

Mécanisme D'action

L’adénosine 3’,5’-diphosphate exerce ses effets en bloquant l’activité des exoribonucléases dans le noyau et le cytosol. Il stimule la fermeture stomatique et peut servir de messager secondaire pendant la signalisation de l’acide abscissique . Il est également capable de bloquer le catabolisme de l’ARN, ce qui peut servir de modulateur physiologique de l’activité de la poly (ADP-ribose) polymérase 1 .

Analyse Biochimique

Biochemical Properties

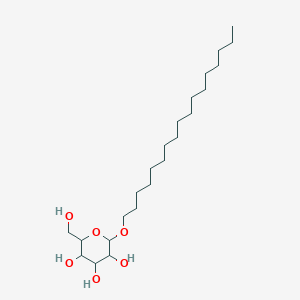

The biochemical properties of Ethyl formate-13C are not fully explored yet. In these studies, the ^13C label allows for the tracking of the compound and its metabolic derivatives within biochemical reactions .

Cellular Effects

This can provide valuable insights into how the compound influences cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an isotopically labeled compound, Ethyl formate-13C can be used to study the molecular mechanisms of metabolic pathways . The ^13C label allows for the tracking of the compound and its metabolic derivatives at the molecular level .

Temporal Effects in Laboratory Settings

The stability of the ^13C label allows for long-term studies of the compound’s effects on cellular function .

Dosage Effects in Animal Models

The ^13C label allows for the tracking of the compound and its metabolic derivatives in animal studies .

Metabolic Pathways

The ^13C label allows for the tracking of the compound and its metabolic derivatives within metabolic pathways .

Transport and Distribution

The ^13C label allows for the tracking of the compound and its metabolic derivatives within cells and tissues .

Subcellular Localization

The ^13C label allows for the tracking of the compound and its metabolic derivatives within subcellular compartments .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation de l’adénosine 3’,5’-diphosphate peut être réalisée par des méthodes enzymatiques et chimiques synthétiques. Une méthode implique l’utilisation d’extraits bruts d’Escherichia coli, qui incluent trois enzymes surexprimées et une quatrième protéine non identifiée qui dégrade le diphosphate d’adénosine, un sous-produit de la réaction de synthèse . Une autre méthode implique l’utilisation d’enzymes purifiées telles que la sulfurylase ATP, la kinase APS et la pyrophosphatase .

Méthodes de production industrielle : La production industrielle de l’adénosine 3’,5’-diphosphate implique souvent la synthèse enzymatique du 3’-phosphoadénosine 5’-phosphosulfate, qui est ensuite hydrolysé pour produire l’adénosine 3’,5’-diphosphate .

Analyse Des Réactions Chimiques

Types de réactions : L’adénosine 3’,5’-diphosphate subit diverses réactions chimiques, notamment l’hydrolyse et la phosphorylation. Il peut être hydrolysé par la 3’ (2’),5’-bisphosphate nucléotidyl transférase pour donner du monophosphate d’adénosine, qui peut ensuite être recyclé en triphosphate d’adénosine .

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des enzymes telles que les ATPases et les nucléotidyl transférases. Les conditions de ces réactions impliquent généralement des solutions aqueuses à pH et température physiologiques .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le monophosphate d’adénosine et le triphosphate d’adénosine .

Applications de la recherche scientifique

L’adénosine 3’,5’-diphosphate a un large éventail d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Composés similaires :

- Diphosphate d’adénosine (ADP)

- Triphosphate d’adénosine (ATP)

- Monophosphate d’adénosine (AMP)

- 3’-Phosphoadénosine 5’-phosphosulfate (PAPS)

Unicité : L’adénosine 3’,5’-diphosphate est unique en ce qu’elle contient des groupes phosphate aux positions 3’ et 5’ du sucre ribose, tandis que d’autres composés similaires tels que le diphosphate d’adénosine et le triphosphate d’adénosine ont des groupes phosphate attachés en chaîne à l’atome de carbone 5’ . Cette structure unique lui permet de participer à des voies biochimiques et des réactions spécifiques que les autres nucléotides ne peuvent pas .

Propriétés

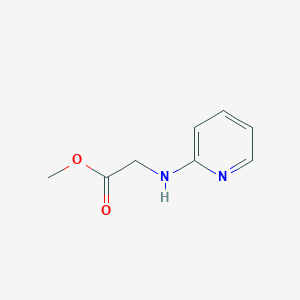

IUPAC Name |

ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJINCZRORDGAQ-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480311 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73222-61-4 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the s-cis/s-trans conformational equilibrium in ethyl formate influence the observed 13C NMR chemical shifts?

A1: The study by González-González et al. employed 13C NMR spectroscopy at 125 MHz to examine a series of alkyl formates, including ethyl formate. [] The researchers observed distinct 13C chemical shifts for the carbon atom beta to the dicoordinated oxygen atom (β-carbon) depending on whether the molecule existed in the s-cis or s-trans conformation. This difference arises from varying intramolecular interactions experienced by the β-carbon in each rotamer. The study suggests that these interactions influence the electron density around the β-carbon, consequently affecting its 13C chemical shift.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate](/img/structure/B24548.png)

![Methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-8-carboxylate diiodide](/img/structure/B24549.png)

![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)